3,4'-Di-O-methylellagic acid

Übersicht

Beschreibung

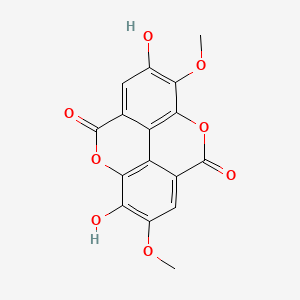

3,4’-Di-O-methylellagic acid: is a naturally occurring polyphenolic compound. It is a derivative of ellagic acid, which is found in various fruits and vegetables, particularly in berries and pomegranates. This compound has garnered significant attention due to its potential therapeutic properties, including antioxidant, anticancer, and anti-inflammatory activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,4’-Di-O-methylellagic acid typically involves the methylation of ellagic acid. One common method is the treatment of ellagic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of 3,4’-Di-O-methylellagic acid may involve the extraction of ellagic acid from natural sources followed by chemical modification. The extraction process often includes the use of solvents like ethanol or methanol to isolate ellagic acid from plant materials. The isolated ellagic acid is then subjected to methylation reactions under controlled conditions to produce 3,4’-Di-O-methylellagic acid .

Analyse Chemischer Reaktionen

Types of Reactions: 3,4’-Di-O-methylellagic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert it into hydroquinone derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

In Vitro Studies

Research indicates that 3,4'-di-O-methylellagic acid exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including cervical (HeLa) and breast (T47D) cancer cells. The effective concentration (EC50) values for these cell lines were reported as follows:

| Cell Line | EC50 Value (μg/mL) |

|---|---|

| HeLa | 12.57 ± 2.22 |

| T47D | 55.35 ± 6.28 |

These values suggest that this compound is a potent inhibitor of cancer cell proliferation, particularly in cervical cancer cells .

Mechanism of Action

The mechanism through which this compound exerts its anticancer effects involves the inhibition of specific enzymes associated with cancer progression. Notably, it targets cyclin-dependent kinase 9 (CDK9) and sirtuin 1 (SIRT1). Molecular docking studies have shown strong binding affinities to these targets, with binding free energies indicating favorable interactions:

| Enzyme | Binding Free Energy (kcal/mol) |

|---|---|

| SIRT1 | -30.98 ± 0.25 |

| CDK9 | -29.50 ± 0.22 |

These findings highlight the potential of this compound as a candidate drug for treating cervical and breast cancers .

Antioxidant Activity

This compound has also been studied for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells.

Evaluation Methods

The antioxidant capacity of this compound was assessed using various assays, including:

- ABTS Radical Scavenging Assay : This method measures the ability of the compound to scavenge ABTS radicals.

- Reducing Power Assay : This assay evaluates the capability of the compound to reduce Fe3+ ions to Fe2+.

The results from these assays indicated that this compound exhibits significant antioxidant activity, comparable to standard antioxidants like ascorbic acid .

Other Potential Applications

Beyond its anticancer and antioxidant properties, research into this compound is expanding into other areas:

- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of ellagic acid may have anti-inflammatory properties, contributing to their overall therapeutic potential.

- Neuroprotective Effects : Some studies indicate that ellagic acid derivatives may protect against neurodegenerative diseases by mitigating oxidative stress in neural tissues.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various contexts:

- A study on Syzygium polycephalum highlighted the isolation of this compound and its significant cytotoxic effects against HeLa and T47D cells .

- Comparative analyses among different ellagic acid derivatives showed that structural modifications could enhance biological activity, suggesting avenues for further research into optimized drug formulations .

Wirkmechanismus

The mechanism of action of 3,4’-Di-O-methylellagic acid involves its interaction with various molecular targets and pathways. It exerts its effects primarily through the following mechanisms:

Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anticancer Activity: It inhibits the activity of enzymes such as cyclin-dependent kinase 9 and sirtuin 1, which are involved in cancer cell proliferation and survival.

Anti-inflammatory Activity: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.

Vergleich Mit ähnlichen Verbindungen

Ellagic Acid: The parent compound of 3,4’-Di-O-methylellagic acid, known for its antioxidant and anticancer properties.

3,3’-Di-O-methylellagic Acid: Another methylated derivative of ellagic acid with similar biological activities.

4,4’-Di-O-methylellagic Acid: A compound with potent anticancer activity, particularly against colon cancer cells.

Uniqueness: 3,4’-Di-O-methylellagic acid is unique due to its specific methylation pattern, which enhances its solubility and bioavailability compared to its parent compound, ellagic acid. This makes it more effective in certain biological applications, particularly in cancer therapy .

Biologische Aktivität

3,4'-Di-O-methylellagic acid (DMEA) is a naturally occurring polyphenolic compound derived from various plants, notably from the genus Syzygium. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antioxidant properties. This article reviews the current understanding of DMEA's biological activity, supported by diverse research findings and case studies.

Chemical Structure and Properties

DMEA is characterized by its methoxy substitutions on the ellagic acid backbone. Its empirical formula is , and it exhibits strong antioxidant properties due to its phenolic structure. The methoxy groups enhance its solubility and bioavailability, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of DMEA, particularly through its effects on various cancer cell lines.

In Vitro Studies

-

Cell Line Inhibition : DMEA has shown significant inhibitory effects on cancer cell lines such as HeLa (cervical cancer) and T47D (breast cancer). In a study, the effective concentration (EC50) values were reported as:

- HeLa : 12.57 ± 2.22 µg/mL

- T47D : 55.35 ± 6.28 µg/mL

-

Mechanism of Action : The anticancer activity of DMEA may be attributed to its ability to inhibit key enzymes involved in cell cycle regulation, such as cyclin-dependent kinase 9 (CDK9) and sirtuin 1 (SIRT1). Molecular docking studies revealed strong binding affinities, with binding free energies of:

- SIRT1 : kcal/mol

- CDK9 : kcal/mol

Antioxidant Properties

DMEA exhibits potent antioxidant activity, which is crucial for protecting cells from oxidative stress—a contributing factor in cancer progression. Research indicates that DMEA can scavenge free radicals effectively, thereby mitigating oxidative damage to cellular components .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of various methylellagic acid derivatives compared to DMEA:

| Compound | Anticancer Activity (EC50) | Antioxidant Activity | Source |

|---|---|---|---|

| This compound | HeLa: 12.57 µg/mL | High | Syzygium polycephalum |

| 3,3'-Di-O-methylellagic acid | T47D: 55.35 µg/mL | Moderate | Various plant extracts |

| 3,4,3'-Tri-O-methylellagic acid | HeLa: 10 µg/mL | High | Syzygium polycephalum |

Case Studies

Several case studies have demonstrated the efficacy of DMEA in preclinical settings:

- A study conducted by Wardana et al. (2022) focused on isolating DMEA from Syzygium polycephalum and evaluating its anticancer properties through both in vitro assays and molecular docking simulations. The results indicated that DMEA could serve as a promising candidate for further development into an anticancer drug .

- Another investigation into the antioxidant properties of DMEA highlighted its potential in preventing oxidative stress-related diseases, showcasing its dual role as both an anticancer agent and a protective antioxidant .

Eigenschaften

IUPAC Name |

6,14-dihydroxy-7,13-dimethoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O8/c1-21-8-4-6-9-10-5(15(19)23-13(9)11(8)18)3-7(17)12(22-2)14(10)24-16(6)20/h3-4,17-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBZWRYOAOVYOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C3C(=C1)C(=O)OC4=C3C(=CC(=C4OC)O)C(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20206108 | |

| Record name | 3,4'-Di-O-methylellagic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57499-59-9 | |

| Record name | 2,8-Dihydroxy-3,7-dimethoxy[1]benzopyrano[5,4,3-cde][1]benzopyran-5,10-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57499-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4'-Di-O-methylellagic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057499599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4'-Di-O-methylellagic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,8-Di-O-methylellagic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041396 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of 3,4'-Di-O-methylellagic acid?

A1: Research suggests this compound exhibits α-glucosidase inhibition activity []. It also demonstrated immunoinhibitory properties in the same study []. Additionally, it showed moderate antioxidant activity against DPPH free radicals [].

Q2: From which plant sources has this compound been isolated?

A2: This compound has been isolated from various plant sources, including Terminalia superba [], Euphorbia ebracteolata [], Siphoneugena densiflora [], Turpinia ternata [], Amphiblemma monticola [], and Paeonia lactiflora [].

Q3: What is the chemical structure of this compound?

A3: this compound is an ellagic acid derivative. While the provided abstracts do not explicitly detail the exact structure, they refer to it as a derivative with two methoxy groups substituting hydroxyl groups at the 3 and 4' positions of the ellagic acid core [].

Q4: Are there any known methods to synthesize this compound?

A4: Yes, this compound has been synthesized from gallic acid [, ]. The synthesis was achieved as part of research on the components of the Lagerstroemia genus [, , , ].

Q5: How can I distinguish this compound from its isomers?

A5: High-performance liquid chromatography, along with ultraviolet, nuclear magnetic resonance, and infrared spectroscopy, can be used to differentiate this compound from its isomers [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.